molecular formula C11H16N2O B082491 2-amino-N-butylbenzamide CAS No. 10494-82-3

2-amino-N-butylbenzamide

Cat. No. B082491
CAS RN: 10494-82-3
M. Wt: 192.26 g/mol
InChI Key: MXZDMUOYQBHOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-N-butylbenzamide and related compounds involves various chemical reactions that allow for the formation of these complex molecules. For example, a mild and efficient synthesis method for 1,2,3-benzotriazine-4-(3H)-ones from 2-aminobenzamides showcases a facile annulation process, highlighting the chemical versatility and reactivity of 2-aminobenzamides under acid-free conditions (Yan et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Amino-N-butylbenzamide and its derivatives has been extensively analyzed through various spectroscopic and X-ray crystallographic techniques. Studies reveal detailed insights into hydrogen bonding, molecular conformations, and intramolecular interactions. Mphahlele et al. (2017) provided significant insights into the hydrogen bonds in N-unsubstituted 2-aminobenzamides, emphasizing the importance of intramolecular interactions in determining molecular structure (Mphahlele et al., 2017).

Chemical Reactions and Properties

2-Aminobenzamide compounds are key intermediates in various chemical reactions, leading to diverse chemical structures and functionalities. For instance, oxidative synthesis techniques have been developed for creating quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamides, showcasing the compound's reactivity and application in generating complex molecular architectures (Sharif et al., 2014).

Physical Properties Analysis

The physical properties of 2-Aminobenzamide, such as solubility in various organic solvents, have been measured and modeled, providing essential data for the purification and synthesis processes. Wu and Li (2019) discussed the solubility of 2-aminobenzamide in multiple solvents, offering insights into its behavior in different chemical environments (Wu & Li, 2019).

Chemical Properties Analysis

Explorations into the chemical properties of 2-Aminobenzamide and related compounds reveal their potential for forming mixed ligand complexes, engaging in carbonylative synthesis reactions, and their reactivity towards creating novel molecular structures. For example, Dharmaraja et al. (2013) studied mixed ligand complex formation with Cu(II), unveiling the compound's capability to interact with metals and amino acids, leading to new compounds with potential biological activities (Dharmaraja et al., 2013).

Scientific Research Applications

  • Antidiabetic Potential : SN158, a derivative of 2-amino-N-butylbenzamide, shows promise as a therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities. It activates PPARα/γ and increases adipogenic differentiation, fatty acid oxidation, and glucose uptake (Jung et al., 2017).

  • Mass Spectrometry of Carbohydrates : Derivatives of 2-amino-N-butylbenzamide are used in electrospray mass spectrometry and collision-induced dissociation fragmentation of N-linked carbohydrates, providing insights into carbohydrate structure and function (Harvey, 2000).

  • Adenosine Phosphate Detection : A triamide ligand derived from 2-amino-N-butylbenzamide has been investigated for its ability to detect adenosine-containing nucleotides like ATP, ADP, and AMP, contributing to the development of anion sensors (Qian et al., 2004).

  • Chemical Modification of Proteins : A study describes the use of p-azidosulphonyl-N-butylbenzamide (ASBB) in the chemical modification of proteins like trypsin, affecting their stability and functionality (Gray & Jonas, 1986).

  • Carbohydrate Labeling : 2-Aminobenzamide, a related compound, is commonly used in fluorescence labeling of reducing oligosaccharides, providing a method for analyzing carbohydrate structure and interactions (Cumpstey et al., 2000).

  • Synthesis of Imides : Research on the conversion of N-acyl amino acids into imides via oxidative decarboxylation, involving compounds like N-benzoylvaline and N-benzoylleucine, demonstrates the utility of 2-amino-N-butylbenzamide derivatives in synthetic chemistry (Huang et al., 2008).

  • Radiation Response Enhancement in Cells : Studies indicate that 3-Aminobenzamide, a specific inhibitor of poly(adenosine diphosphoribose) synthesis, enhances the response of mammalian cells to ionizing radiation and alkylating agents (Ben-hur et al., 1985).

  • Infrared Study of Amide Systems : N-butylbenzamide and its derivatives have been studied for their behavior in solutions using infrared spectroscopy, contributing to the understanding of hydrogen bonding and molecular interactions (Nikolić et al., 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

While specific future directions for 2-amino-N-butylbenzamide are not available, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-amino-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDMUOYQBHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293251
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-butylbenzamide

CAS RN

10494-82-3
Record name 2-Amino-N-butylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10494-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 88051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10494-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-butylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-butylbenzamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-butylbenzamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-butylbenzamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-butylbenzamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-butylbenzamide

Citations

For This Compound
9
Citations
D Zeng, T Yang, N Tang, J Xiang, SF Yin, N Kambe - Synthesis, 2022 - thieme-connect.com
A simple, mild, green, and efficient method for the synthesis of 2-aminobenzamides is highly desirable. Herein, we report the development of an efficient, one-pot strategy starting from 2-…
Number of citations: 2 www.thieme-connect.com
AK Elansary, HH Kadry, EM Ahmed… - Medicinal Chemistry …, 2012 - Springer
In this study, a series of 3-butylquinazolinedione linked with different substituent to N1 of quinazoline nucleus have been synthesized. Some of the new final compounds tested in vitro …
Number of citations: 13 link.springer.com
JA Cogliano - 1958 - search.proquest.com
… The formation of the product, 2-amino-N-butylbenzamide (IX)… They also suggested that 2-amino-N-butylbenzamide (IX) … -4-quinazolone (X) and 2-amino-N-butylbenzamide (IX) were …
Number of citations: 0 search.proquest.com
E Keskin, Ç YOLAÇAN, F AYDOĞAN - Acta Chimica Slovenica, 2020 - avesis.yildiz.edu.tr
New di- or triamide organocatalysts derived from (L)-proline were synthesized and successfully used in the direct asymmetric aldol reaction of aliphatic ketones and aromatic aldehydes …
Number of citations: 1 avesis.yildiz.edu.tr
S Kafka, A Klásek, J Polis, V Rosenbreierová, C Palík… - Tetrahedron, 2008 - Elsevier
… 2-Amino-N-butylbenzamide was prepared from isatoic anhydride and butyl amine as described in the literature. To a vigorously stirred ice-cold mixture of 2-amino-N-butylbenzamide (…
Number of citations: 18 www.sciencedirect.com
QS Ding, JL Zhang, JX Chen, MC Liu… - Journal of …, 2012 - Wiley Online Library
… As expected, N-alkyl substitution anthranilamide such as 2-amino-N-butylbenzamide (1c) was still good partner for the condensation reaction, and the corresponding products of 3u, 3v, …
Number of citations: 39 onlinelibrary.wiley.com
AK Elansary, HH Kadry, EM Ahmed… - Medicinal Chemistry …, 2012 - Springer
… Equimolar amount of 2-amino-N-butylbenzamide (1) (0.57 g, 0.003 mol) and an appropriate aromatic aldehyde (0.003 mol) in toluene (40 ml) containing p-toluenesulphonic acid (0.05 g…
Number of citations: 19 link.springer.com
M Ahmed, ASM Sonousi - Med Chem Res, 2012 - researchgate.net
In this study, a novel series of quinazolinone derivatives analogue to nitraquazone structure were synthesized. The compounds tested for their inhibitory activity against …
Number of citations: 4 www.researchgate.net
YW Wang, L Zheng, FC Jia, YF Chen, AX Wu - Tetrahedron, 2019 - Elsevier
An efficient and practical isatin-based oxidative domino protocol has been developed for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates. The robust nature of this …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.